An In-depth Technical Guide to Dimethyl(4-bromophenyloxomethyl)phosphonate (CAS 33493-31-1)
An In-depth Technical Guide to Dimethyl(4-bromophenyloxomethyl)phosphonate (CAS 33493-31-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Dimethyl(4-bromophenyloxomethyl)phosphonate, a member of the α-ketophosphonate class of organophosphorus compounds. While specific experimental data for this particular molecule is limited in readily available literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. This document covers its physicochemical properties, a robust, proposed synthetic protocol based on the Michaelis-Arbuzov reaction, predicted spectroscopic characteristics, and discusses its potential reactivity and applications, particularly in the context of organic synthesis and medicinal chemistry. The insights provided herein are grounded in established organophosphorus chemistry to empower researchers in their pursuit of novel molecular architectures and therapeutic agents.
Introduction and Molecular Overview
Dimethyl(4-bromophenyloxomethyl)phosphonate, with the Chemical Abstracts Service (CAS) registry number 33493-31-1, is an intriguing synthetic building block. Its structure uniquely combines a 4-bromobenzoyl moiety with a dimethyl phosphonate group. This arrangement of functional groups, specifically the α-ketophosphonate linkage, imparts a distinct reactivity profile that makes it a valuable, albeit under-explored, reagent in synthetic organic chemistry.
The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions. The phosphonate group is a well-established pharmacophore and a key component in reagents for olefination reactions, such as the Horner-Wadsworth-Emmons reaction.[1] The juxtaposition of a carbonyl group and a phosphonate creates a unique electronic environment, influencing the reactivity of both functional groups.
This guide aims to provide a detailed theoretical and practical framework for the handling, synthesis, and application of this compound, drawing upon data from analogous structures to provide a predictive yet scientifically grounded resource.
Physicochemical and Spectroscopic Properties
While experimentally determined data for Dimethyl(4-bromophenyloxomethyl)phosphonate are not widely published, we can predict its key properties based on its structure and data from similar compounds.
Physical Properties (Predicted)
| Property | Predicted Value | Reference |
| Molecular Formula | C₉H₁₀BrO₄P | [2] |
| Molecular Weight | 293.05 g/mol | [2] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |
| Boiling Point | 341.5 ± 44.0 °C (at 760 mmHg) | Predicted |
| Density | 1.538 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally related aroyl phosphonates.[3][4] These predictions serve as a guide for the characterization of synthesized Dimethyl(4-bromophenyloxomethyl)phosphonate.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and methoxy protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic (ortho to C=O) | J ≈ 8.5 Hz |
| ~7.6 - 7.8 | Doublet | 2H | Aromatic (ortho to Br) | J ≈ 8.5 Hz |
| ~3.9 | Doublet | 6H | -P(O)(OCH₃)₂ | ³J(H,P) ≈ 11 Hz |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the carbonyl carbon, the aromatic carbons, and the methoxy carbons, with splitting observed for carbons coupled to the phosphorus atom.
| Chemical Shift (δ) ppm | Predicted Coupling to ³¹P (J) | Assignment |
| ~197 (d) | ¹J(C,P) ≈ 175-180 Hz | C=O |
| ~134 (d) | ²J(C,P) ≈ 60-65 Hz | Aromatic (ipso to C=O) |
| ~132 (s) | - | Aromatic (ortho to Br) |
| ~131 (d) | ³J(C,P) ≈ 1-3 Hz | Aromatic (ortho to C=O) |
| ~129 (s) | - | Aromatic (ipso to Br) |
| ~54 (d) | ²J(C,P) ≈ 6-7 Hz | -OCH₃ |
2.2.3. ³¹P NMR Spectroscopy
The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphonates and is expected to show a single resonance.
| Chemical Shift (δ) ppm | Multiplicity |
| -1 to -3 | Singlet (proton decoupled) or Multiplet (proton coupled) |
This predicted chemical shift is based on the values reported for various diethyl aroyl phosphonates, which typically fall in the range of -0.7 to -2.2 ppm.[3]
2.2.4. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch |
| ~1260 | Strong | P=O stretch |
| ~1030-1050 | Strong | P-O-C stretch |
| ~1580 | Medium | C=C aromatic stretch |
| ~820 | Medium-Strong | C-H out-of-plane bend (para-disubstituted) |
2.2.5. Mass Spectrometry (MS)
| m/z | Interpretation |
| 292/294 | [M]⁺ molecular ion peak (presence of bromine isotope pattern) |
| 183/185 | [BrC₆H₄CO]⁺ fragment |
| 109 | [P(O)(OCH₃)₂]⁺ fragment |
Synthesis and Experimental Protocols
The most direct and widely employed method for the synthesis of α-ketophosphonates is the Michaelis-Arbuzov reaction.[2] This reaction involves the nucleophilic attack of a trialkyl phosphite on an acyl halide.
Proposed Synthetic Route: Michaelis-Arbuzov Reaction
The synthesis of Dimethyl(4-bromophenyloxomethyl)phosphonate would proceed via the reaction of 4-bromobenzoyl chloride with trimethyl phosphite.
Caption: Michaelis-Arbuzov synthesis of the target compound.
Causality behind Experimental Choices: The Michaelis-Arbuzov reaction is a robust and high-yielding method for forming C-P bonds.[5] The reaction is typically driven by the formation of a stable pentavalent phosphorus species and the concurrent generation of a volatile alkyl halide, which can be removed from the reaction mixture. The choice of trimethyl phosphite directly yields the desired dimethyl phosphonate ester. 4-Bromobenzoyl chloride is a readily available starting material.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established procedures for the synthesis of analogous aroyl phosphonates.[3]
Materials:
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4-Bromobenzoyl chloride
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Trimethyl phosphite
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Anhydrous toluene (or solvent-free)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and heating mantle
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Vacuum distillation apparatus
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzoyl chloride (1.0 equivalent).
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Reagent Addition: Slowly add trimethyl phosphite (1.1 to 1.5 equivalents) to the flask at room temperature. The addition is often exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
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Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphite signal (around +140 ppm) and the appearance of the product signal (predicted around -1 to -3 ppm).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The excess trimethyl phosphite and the methyl chloride byproduct can be removed by vacuum distillation.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Dimethyl(4-bromophenyloxomethyl)phosphonate.
Reactivity and Synthetic Applications
The unique structural features of Dimethyl(4-bromophenyloxomethyl)phosphonate open up a range of possibilities for its application in organic synthesis.
Horner-Wadsworth-Emmons (HWE) Reaction
While α-ketophosphonates are not typically used in the classic HWE reaction due to the presence of the carbonyl group, they can be precursors to other HWE reagents. For instance, reduction of the keto group to a hydroxyl, followed by further modification, could lead to a variety of phosphonate-based olefination reagents.
Nucleophilic Addition to the Carbonyl Group
The carbonyl group in α-ketophosphonates is electrophilic and can undergo addition reactions with various nucleophiles. This allows for the synthesis of α-hydroxyphosphonates and their derivatives, which are of interest in medicinal chemistry.[6]
Caption: Nucleophilic addition to the carbonyl of the target compound.
Cross-Coupling Reactions
The aryl bromide moiety serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents onto the aromatic ring, enabling the synthesis of a library of complex phosphonates.
Applications in Drug Discovery and Development
Phosphonates are widely recognized as important structural motifs in medicinal chemistry.[7] They are often used as bioisosteres of phosphates, carboxylates, or tetrahedral transition states of enzymatic reactions.
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Enzyme Inhibition: The phosphonate group can mimic the transition state of phosphate ester hydrolysis, making phosphonate-containing molecules potential inhibitors of enzymes such as phosphatases and kinases.
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Prodrug Strategies: The phosphonate moiety can be masked with cleavable groups to improve cell permeability and bioavailability, a common strategy in the design of antiviral and anticancer drugs.
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Bone Targeting: Bisphosphonates, which contain two phosphonate groups, have a high affinity for hydroxyapatite and are used to treat bone diseases like osteoporosis. While the title compound is a monophosphonate, its derivatives could be explored for applications requiring bone targeting.
The combination of a modifiable aromatic ring and a phosphonate group makes Dimethyl(4-bromophenyloxomethyl)phosphonate a valuable scaffold for the development of novel therapeutic agents.
Safety and Handling
Detailed toxicological data for Dimethyl(4-bromophenyloxomethyl)phosphonate is not available. As with any chemical reagent, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Acyl chlorides used in the synthesis are corrosive and moisture-sensitive.
Conclusion
Dimethyl(4-bromophenyloxomethyl)phosphonate is a promising yet underutilized building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties, a detailed protocol for its likely synthesis, and a discussion of its potential reactivity and applications. By leveraging the principles of organophosphorus chemistry and drawing parallels with well-characterized analogues, researchers can confidently incorporate this versatile molecule into their synthetic strategies for the discovery of new materials and therapeutics.
References
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Beilstein Journals. (n.d.). Supporting Information Different reactivity of phosphorylallenes under the action of Brønsted or Lewis acids: a crucial role of. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Pd-Catalyzed Carbonylative Access to Aroyl Phosphonates from (Hetero)Aryl Bromides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Cheméo. (n.d.). Dimethyl phosphonate - Chemical & Physical Properties. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]
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Chemsrc. (2025, August 27). Dimethyl phosphonate | CAS#:868-85-9. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Synthesis and structural characterization of four related α-phosphonates. Retrieved from [Link]
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YouTube. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction. Retrieved from [Link]
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